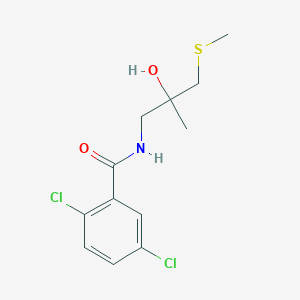

2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Description

2,5-Dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a benzamide derivative characterized by a 2,5-dichlorinated aromatic ring and a multifunctional N-substituent. The substituent includes a hydroxyl group, a tertiary methyl group, and a methylthio (-SMe) moiety, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

2,5-dichloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZXRPTWZKDZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to introduce chlorine atoms at the 2 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzamide core.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms .

Scientific Research Applications

2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) group.

Key Differences :

- Aromatic Substitution : Lacks chlorine atoms, reducing electron-withdrawing effects compared to the dichlorinated target compound.

- N-Substituent: Contains an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H functionalization reactions . In contrast, the target compound’s methylthio group may introduce sulfur-mediated reactivity (e.g., nucleophilic or redox activity).

Propachlor (3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide)

Structure : A dichlorinated benzamide with a propargyl (dimethylpropynyl) N-substituent.

Key Differences :

- Chlorine Positions : Propachlor has 3,5-dichloro substitution vs. 2,5-dichloro in the target, altering steric and electronic profiles.

- N-Substituent: Propachlor’s propargyl group enhances lipophilicity, favoring membrane penetration in herbicidal activity. Applications: Propachlor is a commercial herbicide; the target compound’s polar substituents may reduce soil persistence while maintaining efficacy against resistant weeds .

DEET (N,N-Diethyl-3-methylbenzamide)

Structure : A 3-methylbenzamide with N,N-diethyl substitution.

Key Differences :

- Lipophilicity : DEET’s diethyl groups enhance volatility and skin penetration, critical for insect repellency. The target’s hydroxy group reduces volatility, making it unsuitable for topical applications.

- Functional Groups: DEET lacks halogenation, limiting its reactivity compared to the electron-deficient dichlorinated target compound . Applications: DEET’s repellent action relies on volatility; the target’s structure suggests non-volatile applications, such as systemic agrochemicals .

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways: Analogous to , the target compound could be synthesized via condensation of 2,5-dichlorobenzoic acid derivatives with 2-amino-2-methyl-3-(methylthio)-1-propanol, followed by spectroscopic validation (e.g., IR for -OH/-SMe, NMR for aromatic splitting) .

- Biological Activity : The dichloro motif, as seen in Propachlor, is associated with herbicidal activity by inhibiting acetolactate synthase (ALS). The target’s hydroxy group may mitigate phytotoxicity, while the methylthio group could serve as a metabolic liability or binding enhancer .

- Environmental Impact : The hydroxy group may improve biodegradability compared to purely lipophilic analogs like DEET, aligning with trends in green chemistry .

Biological Activity

2,5-Dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core with chlorine substitutions and a hydroxy-methylthio-propyl group. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₅Cl₂N₁O₂S

- CAS Number : 1396768-82-3

- InChI : InChI=1S/C12H15Cl2NO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16)

Synthesis

The synthesis of this compound typically involves multiple steps starting from benzamide through chlorination to introduce the dichloro groups. Subsequent reactions incorporate the hydroxy-methylthio-propyl group. Various reaction conditions and reagents can be employed to optimize yield and minimize by-products.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown pronounced activity against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl and methylthio groups is believed to enhance this activity by increasing solubility and reactivity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Target Organism |

|---|---|---|

| Compound A | 8 | E. faecalis |

| Compound B | 12 | S. aureus |

| Compound C | 15 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structures have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), with IC50 values ranging from low micromolar concentrations (1.2–5.3 μM). This activity is often attributed to the ability of the compound to induce oxidative stress in cancer cells while maintaining low toxicity in normal cells .

Table 2: Anticancer Activity Against Different Cell Lines

The proposed mechanisms for the biological activity of this compound include:

- Oxidative Stress Induction : The hydroxy group can participate in redox reactions that generate reactive oxygen species (ROS), which are detrimental to cancer cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, such as protein methyltransferases .

- Substitution Reactions : The presence of chlorine atoms allows for nucleophilic substitution reactions that can modify cellular targets.

Case Studies

Several studies have explored the biological effects of related compounds:

- A study on methoxy-substituted benzimidazole carboxamides revealed significant antiproliferative effects linked to structural modifications involving hydroxyl groups .

- Another research highlighted the importance of substituents on the N atom in influencing both antioxidative and antiproliferative activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.